

Structural Analysis of L-Phenylalanyl-L-alanine Dihydrate: A Solitary Polymorph

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Compound of Interest

Compound Name: *L-Phenylalanyl-L-alanine*

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A comprehensive search of scientific literature and crystallographic databases reveals limited evidence of polymorphism for the dipeptide **L-Phenylalanyl-L-alanine**. While a dihydrate crystal structure has been characterized, data for other polymorphic forms, such as anhydrous or other solvated states, are not readily available in the public domain. This scarcity of data precludes a comparative analysis of **L-Phenylalanyl-L-alanine** polymorphs at this time.

Presented below is a detailed structural and experimental overview of the known **L-Phenylalanyl-L-alanine** dihydrate, which serves as a singular example of a crystalline form of this dipeptide.

Crystallographic and Structural Data

The only well-characterized crystalline form of **L-Phenylalanyl-L-alanine** is a dihydrate. Its structure reveals a unique molecular arrangement for dipeptides, characterized by the formation of extensive hydrophobic columns and a three-dimensional hydrogen-bond network. [1] The crystal packing is stabilized by numerous hydrogen bonds involving the peptide and water molecules.

Property	L-Phenylalanyl-L-alanine Dihydrate
Chemical Formula	C ₁₂ H ₁₆ N ₂ O ₃ ·2H ₂ O
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.660(1)
b (Å)	14.155(3)
c (Å)	18.238(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1461.1(5)
Z	4
Density (calculated) (g/cm ³)	1.248
R-factor (%)	3.8

Table 1: Crystallographic data for **L-Phenylalanyl-L-alanine** dihydrate.

Experimental Protocols

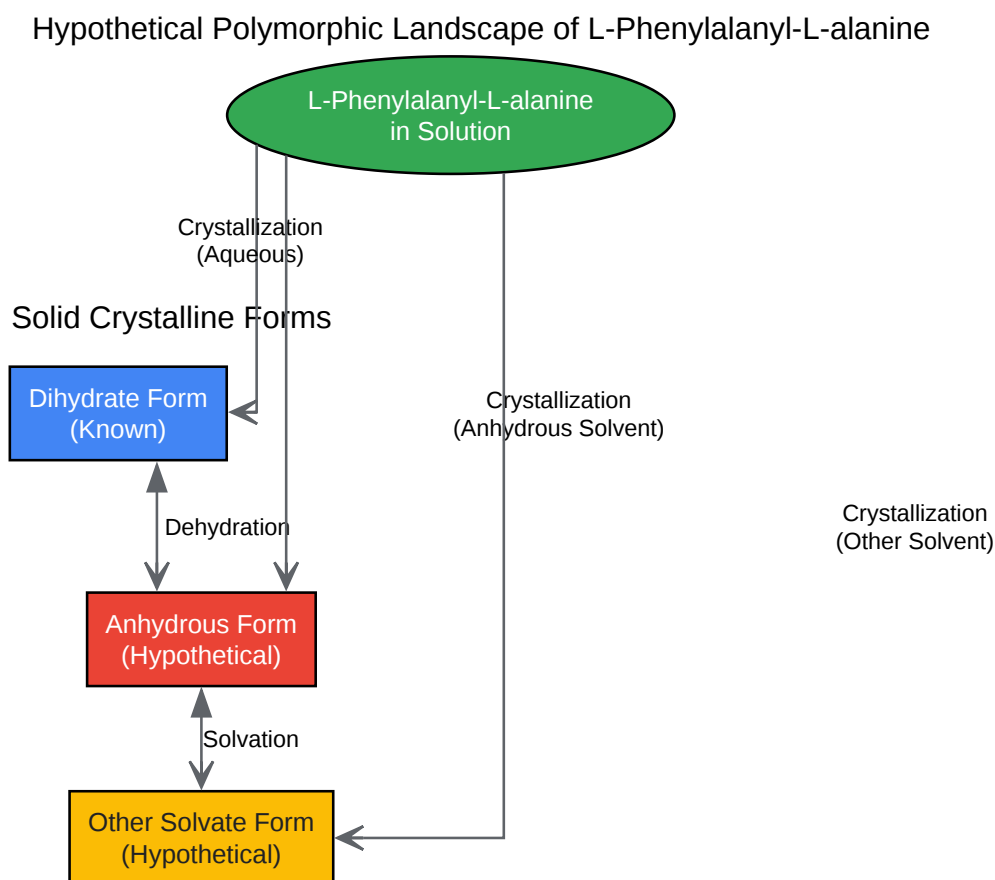
Single-Crystal X-ray Diffraction: The crystallographic data for **L-Phenylalanyl-L-alanine** dihydrate was obtained through single-crystal X-ray diffraction. The experimental protocol would typically involve the following steps:

- **Crystal Growth:** Single crystals of **L-Phenylalanyl-L-alanine** dihydrate are grown from an aqueous solution of the peptide at a controlled temperature (e.g., 276 K).[\[1\]](#)
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 122 K) using a monochromatic X-ray source (e.g., Mo K α radiation).

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Polymorphic Relationships

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a substance can exhibit distinct physical and chemical properties. The relationship between different polymorphs can be influenced by factors such as temperature, solvent, and pressure. Although only the dihydrate form of **L-Phenylalanyl-L-alanine** is documented, a hypothetical relationship between different potential forms can be visualized.



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Figure 1: Hypothetical relationships between potential polymorphs of **L-Phenylalanyl-L-alanine**.

In conclusion, while the dihydrate of **L-Phenylalanyl-L-alanine** has been structurally elucidated, a comprehensive understanding of its polymorphic landscape is hindered by the absence of data on other crystalline forms. Further research is required to isolate and characterize potential anhydrous or other solvated forms to enable a comparative structural analysis.

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References

- 1. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
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